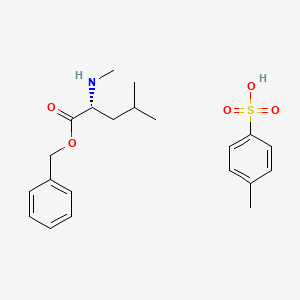

H-N-Me-D-Leu-OBzl.TosOH

Description

Contextual Significance of Modified Amino Acid Derivatives in Modern Chemical Synthesis

Amino acid derivatives are fundamental components in contemporary chemical synthesis, extending far beyond their natural role as the building blocks of proteins. numberanalytics.com The strategic modification of amino acids at their amino group, carboxyl group, or side chain generates derivatives with unique chemical properties and functions. numberanalytics.comamerigoscientific.com These modified units are indispensable for accessing novel, unnatural amino acids (UAAs) and for constructing libraries of structurally diverse molecules. nih.gov

In pharmaceutical and biochemical research, these derivatives are instrumental. numberanalytics.comchemimpex.com Introducing modifications can significantly alter a molecule's biological activity, improve its solubility, and reduce cytotoxicity. frontiersin.org Synthetic methods, both chemical and enzymatic, allow for the precise, stepwise assembly of these derivatives into larger, complex structures. numberanalytics.comamerigoscientific.com This control is particularly vital in solid-phase peptide synthesis (SPPS), where modified amino acids are incorporated to create peptides with tailored characteristics. amerigoscientific.com The development of radical-based procedures has further expanded the toolkit for synthesizing and modifying amino acids, enabling rapid access to novel structural motifs. nih.gov Consequently, modified amino acid derivatives are central to the design of advanced materials, catalysts, and, most notably, therapeutic agents. nih.govrsc.org

Strategic Importance of D-Amino Acids and N-Methylation in Designing Architecturally Constrained Peptidomimetics and Complex Molecules

The design of modern therapeutics, particularly those that target protein-protein interactions, increasingly relies on peptidomimetics—molecules that mimic the structure and function of natural peptides but possess superior drug-like properties. nih.govresearchgate.net Two of the most powerful strategies for creating these advanced molecules are the incorporation of D-amino acids and N-methylation of the peptide backbone.

Comparison of L- and D-Amino Acids in Peptidomimetics

| Feature | L-Amino Acids | D-Amino Acids |

|---|---|---|

| Natural Abundance | High; the building blocks of proteins. | Rare in higher organisms. |

| Enzymatic Stability | Susceptible to degradation by proteases. nih.gov | High resistance to enzymatic degradation. nih.govnih.gov |

| Immunogenicity | Can be immunogenic. | Generally less immunogenic. |

| Conformational Impact | Form standard secondary structures (e.g., right-handed α-helices). | Induce turns or altered helical structures (e.g., left-handed helices), leading to constrained conformations. nih.gov |

| Therapeutic Application | Often have short in vivo half-lives. | Used to increase stability, bioavailability, and receptor selectivity of peptide drugs. mdpi.com |

Strategic Importance of N-Methylation: N-methylation, the addition of a methyl group to the amide nitrogen of the peptide backbone, is another crucial modification. nih.govnih.gov This seemingly simple structural change has profound effects on a peptide's properties. nih.gov Firstly, it eliminates the amide proton's ability to act as a hydrogen bond donor, which can disrupt secondary structures like β-sheets and reduce susceptibility to enzymatic cleavage. azolifesciences.com Secondly, N-methylation increases the lipophilicity of the peptide, which can enhance its ability to cross cell membranes and improve its oral bioavailability. nih.govacs.org The steric hindrance introduced by the N-methyl group also influences the rotational barrier of the amide bond, favoring a cis conformation, which can be critical for achieving high receptor binding affinity and selectivity. azolifesciences.comacs.org The synthesis of N-methylated peptides requires specialized methods to overcome the challenge of coupling an amino acid to the sterically hindered secondary amine. acs.orgacs.org

Key Effects of N-Methylation on Peptide Properties

| Property | Effect of N-Methylation |

|---|---|

| Metabolic Stability | Increased resistance to proteolytic degradation. nih.govacs.org |

| Bioavailability | Improved due to enhanced membrane permeability and stability. nih.govacs.org |

| Conformation | Influences cis/trans isomerism of the peptide bond, creating conformational constraints. acs.org |

| Receptor Binding | Can increase binding affinity and selectivity. nih.govnih.gov |

| Solubility | Can increase lipophilicity. acs.org |

| Synthesis | Presents challenges due to steric hindrance at the coupling site. acs.org |

Overview of Research Directions for H-N-Me-D-Leu-OBzl.TosOH as a Specialized Synthetic Intermediate

This compound is a powerful synthetic intermediate precisely because it combines the strategic advantages of both D-amino acid incorporation and N-methylation. Its research applications are focused on the synthesis of high-value peptidomimetics and complex organic molecules where proteolytic resistance and specific conformational control are paramount.

The presence of the D-leucine core provides inherent resistance to enzymatic degradation. nih.govnih.gov The N-methyl group further enhances this stability while also serving to modulate the conformational landscape of the target peptide, potentially locking it into a bioactive shape. nih.govnih.gov The benzyl (B1604629) ester (OBzl) is a well-established carboxyl protecting group that can be removed under specific conditions, while the tosylate salt (TosOH) ensures the compound is a stable, crystalline solid that is easy to handle and purify. researchgate.netacs.orgacs.org

Research directions involving this intermediate include:

Synthesis of Novel Enzyme Inhibitors: Incorporating this compound into peptide sequences designed to inhibit enzymes like proteases or kinases. The dual modifications would provide the stability needed for a viable drug candidate.

Development of Receptor Antagonists/Agonists: Using the compound to create peptidomimetics that target specific cell surface receptors. The conformational constraints imposed by the N-methyl D-amino acid residue can lead to high selectivity and affinity for the desired receptor subtype. acs.org

Probing Structure-Activity Relationships (SAR): Systematically replacing an L-amino acid residue in a biologically active peptide with this compound to study the impact of N-methylation and stereochemistry on biological function.

Construction of Architecturally Complex Molecules: Serving as a chiral building block in the total synthesis of natural products or other complex molecules that feature an N-methylated, D-configured amino acid fragment.

In essence, this compound provides chemists with a ready-to-use component that embeds multiple desirable drug-like properties into a final molecule, accelerating the discovery and development of advanced therapeutics. chemimpex.com

Structure

2D Structure

Properties

IUPAC Name |

benzyl (2R)-4-methyl-2-(methylamino)pentanoate;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2.C7H8O3S/c1-11(2)9-13(15-3)14(16)17-10-12-7-5-4-6-8-12;1-6-2-4-7(5-3-6)11(8,9)10/h4-8,11,13,15H,9-10H2,1-3H3;2-5H,1H3,(H,8,9,10)/t13-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQAGSSPEDLUVSS-BTQNPOSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)CC(C(=O)OCC1=CC=CC=C1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C[C@H](C(=O)OCC1=CC=CC=C1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of H N Me D Leu Obzl.tosoh for Research Validation

High-Resolution Spectroscopic Techniques for Definitive Structural Assignment

The precise molecular structure of H-N-Me-D-Leu-OBzl.TosOH is established through a combination of spectroscopic methods. Each technique provides unique and complementary information, allowing for a full assignment of the molecule's constitution and conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Backbone and Side-Chain Conformation Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR spectra provide definitive evidence for the presence and connectivity of the D-leucine, N-methyl, benzyl (B1604629) ester, and tosylate moieties.

In ¹H NMR, characteristic chemical shifts are expected for each proton in the molecule. The aromatic protons of the benzyl and tosylate groups would appear in the downfield region (typically 7.0-8.0 ppm). The methyl group of the tosylate anion would resonate as a singlet around 2.3 ppm. The protons of the D-leucine residue, including the alpha-proton, the N-methyl group, and the isobutyl side chain, would have distinct signals in the aliphatic region of the spectrum. The N-methyl group, for instance, would likely appear as a singlet or doublet (if coupled to the N-H proton) around 2.5-3.0 ppm.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms. The carbonyl carbon of the benzyl ester is expected to have a chemical shift in the range of 168-172 ppm. nih.gov Aromatic carbons from both the benzyl and tosylate groups would generate signals between 125-145 ppm. The aliphatic carbons of the D-leucine side chain, the N-methyl group, and the tosylate methyl group would appear in the upfield region (15-60 ppm).

Table 1: Expected ¹H NMR Chemical Shifts for this compound Data is predicted based on typical values for similar structural motifs.

| Proton Group | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (Tosylate & Benzyl) | ~7.1-7.8 | m |

| CH (α-carbon) | ~3.5-4.0 | t or dd |

| CH₂ (Benzyl) | ~5.2 | s |

| N-CH₃ | ~2.5-3.0 | s or d |

| CH₃ (Tosylate) | ~2.3 | s |

| CH₂ & CH (Leucine side-chain) | ~1.5-1.9 | m |

| CH₃ (Leucine side-chain) | ~0.9 | d |

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry (MS) is employed to confirm the molecular weight and to study the fragmentation patterns of the compound, further corroborating its structure. The compound has a molecular formula of C21H29NO5S and a molecular weight of approximately 407.5 g/mol . biocrick.comglpbio.com

Using a soft ionization technique like Electrospray Ionization (ESI), the analysis would be performed on the cationic part of the salt, [H-N-Me-D-Leu-OBzl]⁺. This cation has a molecular formula of C14H21NO2⁺ and an expected mass-to-charge ratio (m/z) of approximately 235.32. High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy.

Tandem MS (MS/MS) experiments would reveal characteristic fragmentation patterns. Key fragmentation pathways for the [C14H21NO2]⁺ ion would include the neutral loss of the benzyl group (C7H7•) or toluene (B28343) (C7H8), and subsequent fragmentation of the N-methyl-D-leucine core. Differentiating the isomeric leucine (B10760876) from isoleucine can also be achieved by analyzing specific fragmentation patterns of their derivatives. nih.gov

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Expected m/z | Description |

|---|---|---|---|

| [M]⁺ | C₁₄H₂₁NO₂⁺ | ~235.16 | Parent ion (cationic part) |

| [M - C₇H₇]⁺ | C₇H₁₄NO₂⁺ | ~144.10 | Loss of benzyl radical |

| [C₇H₇]⁺ | C₇H₇⁺ | ~91.05 | Tropylium ion from benzyl group |

Vibrational Spectroscopy (IR) for Functional Group Identification and Hydrogen Bonding Analysis

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. vscht.cz The IR spectrum of this compound would display a series of characteristic absorption bands confirming its key structural features.

Key expected peaks include a strong absorption for the ester carbonyl (C=O) stretch, typically found around 1730-1750 cm⁻¹. pressbooks.pub The tosylate group would be identified by strong absorptions from the S=O stretches, usually located in the 1150-1250 cm⁻¹ and 1000-1050 cm⁻¹ regions. Aromatic C=C stretching vibrations from both the benzyl and tosyl groups would appear in the 1400-1600 cm⁻¹ range. libretexts.org The N-H stretch of the secondary ammonium (B1175870) salt would be visible in the 3100-3300 cm⁻¹ region, potentially broadened due to hydrogen bonding. Aliphatic and aromatic C-H stretching vibrations would be observed just below and above 3000 cm⁻¹, respectively. vscht.czlibretexts.org

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Ammonium salt) | Stretch | 3100-3300 (broad) |

| Aromatic C-H | Stretch | 3000-3100 |

| Aliphatic C-H | Stretch | 2850-3000 |

| C=O (Ester) | Stretch | 1730-1750 |

| Aromatic C=C | Stretch | 1400-1600 |

| S=O (Sulfonate) | Asymmetric/Symmetric Stretch | 1150-1250 & 1000-1050 |

Chromatographic and Optical Methods for Purity and Stereoisomeric Assessment

Beyond structural confirmation, it is critical to assess the chemical and stereoisomeric purity of this compound, particularly for its intended use in stereospecific synthesis.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

The enantiomeric purity of this compound is a critical quality parameter. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying enantiomers to determine the enantiomeric excess (e.e.). uma.esnih.gov Commercial suppliers often report a purity of greater than 98%, which includes both chemical and chiral purity. biocrick.comapexbt.com

The method involves using a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, leading to different retention times. For the analysis of this compound, a reversed-phase chiral column, such as one based on a polysaccharide derivative, could be employed. researchgate.net Under optimized conditions (mobile phase composition, flow rate, and temperature), baseline separation of the D- and L-enantiomers would be achieved. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the resulting chromatogram. For a high-purity sample of the D-enantiomer, a large peak corresponding to the D-form would be observed, with at most a very small peak for the L-enantiomer.

Table 4: Representative Chiral HPLC Data for Enantiomeric Purity Assessment

| Enantiomer | Hypothetical Retention Time (min) | Peak Area (%) |

|---|---|---|

| H-N-Me-L-Leu-OBzl.TosOH | 10.2 | <1.0 |

| This compound | 12.5 | >99.0 |

Optical Rotation and Circular Dichroism (CD) Spectroscopy for Chirality Confirmation

As a chiral molecule, this compound is optically active, meaning it rotates the plane of polarized light. Measuring the specific rotation ([α]) using a polarimeter provides confirmation of the compound's chirality and the predominance of one enantiomer. The "D" in the name indicates its stereochemical configuration. The measured specific rotation will be a distinct value (either positive, dextrorotatory, or negative, levorotatory) under specified conditions (e.g., temperature, wavelength, solvent, and concentration). youtube.com Its enantiomer, H-N-Me-L-Leu-OBzl.TosOH, would exhibit a specific rotation of the exact same magnitude but opposite sign. youtube.com This measurement serves as a crucial check for stereochemical integrity.

Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, offers another layer of stereochemical analysis. A CD spectrum of this compound would show characteristic positive or negative peaks (Cotton effects), particularly around the absorption bands of its chromophores (e.g., the aromatic rings and the carbonyl group). The resulting spectrum is a unique fingerprint of the molecule's three-dimensional structure and chirality, providing qualitative confirmation that the desired stereoisomer has been produced.

X-ray Crystallography for Solid-State Conformation and Absolute Configuration Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would unequivocally establish the solid-state conformation and the absolute configuration of this compound. The resulting crystal structure would provide a wealth of information, including bond lengths, bond angles, and torsion angles, which are fundamental to understanding the molecule's steric and electronic properties.

A hypothetical set of crystallographic data for this compound is presented below to illustrate the type of information that would be obtained.

| Crystallographic Parameter | Hypothetical Value |

| Chemical Formula | C₂₁H₂₉NO₅S |

| Formula Weight | 407.52 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 20.1 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2100.5 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.287 |

Analysis of Crystal Packing and Intermolecular Interactions

Hydrogen Bonding: The presence of the ammonium group (-NH₂⁺Me-) from the protonated N-methyl-D-leucine moiety and the sulfonate group (-SO₃⁻) from the tosylate counter-ion would create strong hydrogen bonding networks. The geometry of these hydrogen bonds (donor-acceptor distances and angles) would be precisely determined.

Ionic Interactions: The electrostatic attraction between the positively charged ammonium group and the negatively charged sulfonate group is a primary driving force for the crystal packing.

π-π Stacking: The aromatic rings of the benzyl ester and the tosylate group could engage in π-π stacking interactions, further stabilizing the crystal lattice. The distance and relative orientation of these rings would be key parameters to analyze.

A detailed examination of these interactions provides critical insights into the supramolecular assembly of the compound.

Elucidation of Preferred Conformational States in Crystalline Form

A single-crystal X-ray diffraction study would provide an unambiguous depiction of the preferred conformational state of this compound in the solid phase. The torsional angles along the rotatable bonds of the molecule would be precisely defined, revealing the molecule's three-dimensional shape. Key conformational features to be determined would include:

Leucine Side Chain Conformation: The orientation of the isobutyl side chain of the D-leucine residue.

Backbone Torsion Angles: The dihedral angles (φ, ψ) that define the conformation of the amino acid backbone.

Ester and Benzyl Group Orientation: The spatial arrangement of the benzyl ester group relative to the rest of the molecule.

N-Methyl Group Conformation: The position of the methyl group on the nitrogen atom.

Understanding the preferred solid-state conformation is crucial as it can influence the molecule's biological activity and its interactions with other molecules. The inherent rigidity or flexibility of the molecule can be inferred from the analysis of its crystallographic structure.

H N Me D Leu Obzl.tosoh As a Fundamental Chiral Building Block in Advanced Organic Synthesis

Strategic Applications in Peptide and Peptidomimetic Synthesis

The unique structural features of H-N-Me-D-Leu-OBzl.TosOH make it a valuable component in the design and synthesis of peptides and peptidomimetics with enhanced therapeutic potential. Its incorporation can lead to compounds with improved stability, bioavailability, and specific biological activities. nih.gov

Incorporation into Linear and Macrocyclic Peptide Architectures via Solution and Solid-Phase Methods

The synthesis of peptides containing N-methylated amino acids like N-methyl-D-leucine can be achieved through both solution-phase and solid-phase peptide synthesis (SPPS) methodologies. nih.govmdpi.com

Solution-Phase Synthesis: In solution-phase synthesis, protected amino acid derivatives are sequentially coupled in a suitable solvent. For instance, the synthesis of an N-methylated tetracyclopeptide has been reported by coupling deprotected dipeptide fragments, one of which contains N-methylleucine. nih.gov This method allows for the preparation of peptide fragments that can then be combined to form larger linear or macrocyclic structures. nih.gov

Solid-Phase Peptide Synthesis (SPPS): SPPS is a widely used technique for assembling peptide chains on a solid support. mdpi.com The incorporation of N-methyl amino acids, however, presents challenges due to steric hindrance, which can lead to incomplete coupling reactions. peptide.com To overcome this, specialized coupling reagents and conditions are often employed. Reagents like PyBOP and HATU have been shown to be effective for coupling N-methyl amino acids. mdpi.compeptide.com The progress of the coupling reaction can be monitored using qualitative tests such as the bromophenol blue test, as the standard ninhydrin (B49086) test gives a weak or no color change with N-methyl amino acids. peptide.com

The synthesis of both linear and macrocyclic peptides containing N-methyl-D-leucine has been demonstrated. Macrocyclization, the process of forming a cyclic peptide from a linear precursor, is a key step in the synthesis of many bioactive natural products and their analogs. nih.gov

Influence of N-Methylation and D-Configuration on Peptide Conformational Constraints and Backbone Dynamics

The introduction of N-methylation and a D-amino acid into a peptide backbone has profound effects on its three-dimensional structure and flexibility.

N-Methylation: The presence of a methyl group on the amide nitrogen atom restricts the rotation around the peptide bond (the C-N bond). This steric hindrance limits the available conformational space for the peptide backbone, often favoring a trans conformation of the preceding peptide bond. acs.org This conformational rigidity can be advantageous in designing peptides that adopt a specific, biologically active conformation. nih.govacs.org

D-Configuration: The incorporation of a D-amino acid, which has the opposite stereochemistry to the naturally occurring L-amino acids, can induce significant changes in the peptide's secondary structure. For example, D-amino acids can disrupt or stabilize secondary structures like α-helices and β-sheets, depending on their position within the peptide sequence. nih.govresearchgate.net The introduction of a D-amino acid can promote the formation of specific turn structures, which are crucial for the biological activity of many peptides. nih.gov

The combination of N-methylation and D-configuration in this compound provides a powerful tool for precisely controlling the conformational properties of synthetic peptides. This allows for the design of molecules with predefined shapes that can interact with biological targets with high specificity.

Impact on Proteolytic Stability and Membrane Permeability of Resulting Peptide Constructs

One of the major hurdles in the development of peptide-based therapeutics is their susceptibility to degradation by proteases in the body. frontiersin.org The incorporation of N-methylated D-amino acids is a well-established strategy to overcome this limitation. nih.govfrontiersin.org

Proteolytic Stability: Proteases are enzymes that cleave peptide bonds, and their activity is highly dependent on the stereochemistry and substitution pattern of the amino acid residues. Since natural proteases are chiral and have evolved to recognize L-amino acids, peptides containing D-amino acids are generally poor substrates and exhibit significantly enhanced resistance to enzymatic degradation. researchgate.netfrontiersin.orgnih.gov Similarly, the N-methylation of a peptide bond sterically hinders the approach of proteases, further contributing to the stability of the peptide. nih.govresearchgate.net The synergistic effect of both modifications in N-methyl-D-leucine makes it an excellent building block for creating highly stable peptides.

Membrane Permeability: The ability of a drug to cross cell membranes is crucial for its bioavailability. N-methylation can increase the lipophilicity (fat-solubility) of a peptide, which can improve its ability to pass through the lipid bilayers of cell membranes. nih.gov This enhanced membrane permeability can lead to better absorption and distribution of the peptide drug in the body.

| Modification | Effect on Peptide Properties | Reference(s) |

| N-Methylation | Restricts backbone conformation, enhances proteolytic stability, increases lipophilicity and membrane permeability. | nih.govacs.orgresearchgate.net |

| D-Amino Acid Incorporation | Induces specific secondary structures, significantly increases resistance to proteases. | nih.govresearchgate.netfrontiersin.orgnih.gov |

| Combined N-Methylation and D-Configuration | Synergistically enhances conformational rigidity and proteolytic stability, improves pharmacokinetic profile. | nih.govfrontiersin.org |

Utilization in the Enantioselective Synthesis of Complex Natural Products and Synthetic Analogs

The unique structural features of this compound also make it a valuable chiral starting material for the total synthesis of complex natural products that contain the N-methyl-D-leucine moiety.

Role in Convergent and Fragment-Based Synthetic Strategies

Modern organic synthesis often employs convergent or fragment-based approaches, where different parts of a complex molecule are synthesized independently and then joined together at a late stage. acs.orgnih.gov This strategy is generally more efficient than a linear synthesis where the molecule is built step-by-step in a single sequence.

This compound is well-suited for such strategies. It can be incorporated into a larger fragment, which is then coupled with other fragments to assemble the final target molecule. This approach allows for the efficient construction of complex architectures, including those of bioactive natural products and their synthetic analogs designed for structure-activity relationship (SAR) studies. The convergent synthesis of mycoplanecin A, for instance, relies on the coupling of two major fragments, with the junction occurring at the N-methylated D-leucine residue. acs.org

Advanced Derivativatization and Functionalization Studies of this compound

This compound, as a chiral building block, offers distinct opportunities for advanced derivatization due to the presence of two key functional groups: a secondary amine (N-methylamino) and a benzyl (B1604629) ester. The strategic manipulation of these sites allows for the synthesis of complex molecules, including peptoids and molecular probes, with a high degree of stereochemical control.

Exploration of Differential Reactivity at Terminal Amine and Ester Functions

The differential reactivity of the N-methylamino and benzyl ester functionalities in this compound is a cornerstone of its utility in synthetic chemistry. The secondary amine, once liberated from its tosylate salt form, is a nucleophile, while the benzyl ester is susceptible to cleavage under specific conditions, primarily hydrogenolysis. This difference in reactivity allows for sequential and selective modifications.

The N-methylamino group can be readily acylated or alkylated after neutralization of the tosylate salt. This reaction is fundamental in peptide synthesis, where the amine is coupled with the carboxylic acid of another amino acid or a similar building block. The presence of the N-methyl group can influence the reactivity of the amine compared to a primary amine, potentially requiring tailored coupling conditions to achieve high yields.

Conversely, the benzyl ester serves as a robust protecting group for the carboxylic acid. Its removal is typically achieved through palladium-catalyzed hydrogenolysis, a mild method that is orthogonal to many other protecting group strategies used in peptide synthesis, such as Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) groups which are removed under acidic and basic conditions, respectively. This orthogonality is crucial for the synthesis of complex peptides and other organic molecules where multiple deprotection steps are required. researchgate.netnih.gov

The strategic use of protecting groups allows for precise control over which functional group reacts. For instance, the N-methylamino group can be protected with a Boc or Fmoc group, allowing for reactions to be carried out at other sites of a larger molecule into which the this compound unit has been incorporated. Subsequently, the selective removal of the benzyl ester by hydrogenolysis would unmask the carboxylic acid for further modification.

Interactive Table: Differential Reactivity and Orthogonal Protection Strategies

| Functional Group | Reactive Nature | Typical Reactions | Common Protecting Groups | Deprotection Conditions |

| N-Methylamino | Nucleophilic | Acylation, Alkylation, Peptide Coupling | Boc (tert-butyloxycarbonyl) | Trifluoroacetic Acid (TFA) |

| Fmoc (9-fluorenylmethyloxycarbonyl) | Piperidine | |||

| Alloc (Allyloxycarbonyl) | Pd(PPh₃)₄/Scavenger sigmaaldrich.com | |||

| Carboxyl | Electrophilic (when activated) | Esterification, Amide bond formation | Benzyl (Bzl) | H₂, Pd/C (Hydrogenolysis) |

| tert-Butyl (tBu) | Trifluoroacetic Acid (TFA) | |||

| Methyl (Me) or Ethyl (Et) | Saponification (e.g., LiOH, NaOH) |

This differential reactivity enables synthetic chemists to use this compound as a versatile scaffold for building complex molecular architectures with a defined three-dimensional structure.

Development of Conjugates and Probes for Mechanistic Chemical Biology

The unique structural and chiral properties of this compound make it an attractive scaffold for the development of molecular probes and conjugates for applications in chemical biology. By attaching reporter molecules such as fluorophores, biotin (B1667282), or other tags, researchers can create tools to investigate biological processes with high specificity.

The synthesis of such conjugates typically involves the reaction of the N-methylamino group of this compound with an activated form of the reporter molecule. For example, a fluorescent dye containing a carboxylic acid can be coupled to the amine using standard peptide coupling reagents. Alternatively, an isothiocyanate-functionalized fluorophore can react directly with the amine to form a thiourea (B124793) linkage.

Fluorescent Probes:

Leucine (B10760876) aminopeptidases (LAPs) are enzymes that cleave leucine residues from the N-terminus of proteins and peptides and are often overexpressed in cancer cells. nih.govnih.gov Fluorescent probes designed to detect LAP activity often incorporate a leucine derivative linked to a fluorophore. This compound can be used to synthesize probes for studying peptidases that recognize N-methylated amino acids. A common strategy involves linking the N-methyl-D-leucine moiety to a fluorophore whose emission is initially quenched. Upon enzymatic cleavage of the amino acid, the fluorophore is released, leading to a detectable fluorescent signal. nih.gov

Biotin Conjugates:

Biotinylation is a widely used technique for labeling and purifying proteins and other biomolecules due to the high-affinity interaction between biotin and streptavidin. A biotin conjugate of this compound can be synthesized by coupling biotin to the N-methylamino group. Such conjugates can be used as baits in affinity chromatography to isolate and identify proteins that bind to N-methylated D-leucine-containing ligands. Studies have shown that biotin and leucine can influence fatty acid synthesis in biological systems. mdpi.com

Interactive Table: Examples of Potential Probes and Conjugates Derived from this compound

| Probe/Conjugate Type | Reporter Molecule | Linkage Chemistry | Potential Application |

| Fluorescent Probe | Fluorescein isothiocyanate (FITC) | Thiourea | Cellular imaging, Flow cytometry |

| Rhodamine B | Amide | Enzyme activity assays | |

| NBD (Nitrobenzoxadiazole) | Amide | Probing hydrophobic environments | |

| Biotin Conjugate | Biotin-NHS ester | Amide | Affinity purification of binding partners |

| Biotin | Amide | Immobilization on streptavidin-coated surfaces | |

| Affinity Tag | His-tag precursor | Peptide bond | Protein purification |

The development of these specialized chemical tools from this compound underscores its importance beyond a simple chiral building block, extending its utility into the realm of mechanistic studies in chemical biology.

Emerging Research Directions and Methodological Advancements for H N Me D Leu Obzl.tosoh

Development of Green Chemistry Approaches for Sustainable Synthesis

The traditional synthesis of protected amino acids and subsequent peptide couplings often involves hazardous reagents, chlorinated solvents, and energy-intensive purification steps, presenting significant environmental concerns. nih.gov Green chemistry principles are increasingly being applied to mitigate these issues. Research in this area for compounds like H-N-Me-D-Leu-OBzl.TosOH focuses on developing more sustainable synthetic routes. This includes the use of environmentally benign solvents, renewable resources, and catalytic methods to improve reaction efficiency and reduce waste. nih.gov

One key area of development is the tosylation process itself. Conventional methods for creating tosylates can be challenging and produce significant waste. jchemlett.com Innovative, controlled synthetic approaches are being explored to generate mono-tosylates with higher yields and reduced need for extensive purification, such as flash chromatography. jchemlett.com Another approach is the use of natural catalysts, like citric acid found in lemon juice, and renewable energy sources, such as concentrated solar radiation, to drive chemical reactions. nih.govnih.gov These methods align with green chemistry goals by utilizing biodegradable, non-toxic catalysts and reducing reliance on fossil fuels. nih.gov

The application of these principles to the synthesis and use of this compound aims to minimize the environmental footprint. This involves optimizing reaction conditions to maximize atom economy and reduce the E-factor (environmental factor), which are key metrics in green chemistry.

Table 1: Comparison of Traditional vs. Green Synthesis Metrics for Protected Amino Acid Synthesis

| Metric | Traditional Synthesis Approach | Green Chemistry Approach |

|---|---|---|

| Solvents | Dichloromethane (DCM), Chloroform | 2-Methyltetrahydrofuran (2-MeTHF), Water, Ethanol |

| Catalyst | Stoichiometric toxic reagents | Catalytic, non-toxic (e.g., biocatalysts, natural acids) nih.govnih.gov |

| Energy Source | Conventional heating (oil baths) | Solar energy, microwave irradiation nih.gov |

| Purification | Silica (B1680970) gel column chromatography | Crystallization, solvent extraction |

| Waste Generation | High (large volumes of solvent and silica waste) | Minimized |

High-Throughput Synthesis and Combinatorial Library Generation Utilizing this compound

High-throughput synthesis (HTS) has become an indispensable tool in drug discovery and materials science, enabling the rapid generation of large numbers of compounds for screening. nih.gov The unique structural attributes of this compound—specifically its D-chirality and N-methylation—make it a valuable building block for creating diverse combinatorial libraries of peptides and peptidomimetics. These modifications are known to enhance proteolytic stability and modulate receptor binding affinity, making them desirable features in therapeutic candidates.

The integration of this compound into HTS workflows allows for the systematic exploration of chemical space. rug.nl Using automated, parallel synthesis techniques, this building block can be incorporated into various positions within a peptide sequence. nih.gov The "one-bead one-compound" (OBOC) method and multi-pin synthesis are examples of technologies used to generate vast libraries where each member possesses a unique sequence. nih.gov The resulting libraries can then be screened for biological activity, leading to the identification of hit compounds with potentially improved pharmacological properties. rug.nl

Table 2: Illustrative Design of a Combinatorial Library Using this compound

| Position 1 (P1) | Position 2 (P2) | Position 3 (P3) | Resulting Peptide Structure |

|---|---|---|---|

| H-Ala-OH | This compound | H-Gly-OH | Ala-(N-Me-D-Leu)-Gly |

| H-Phe-OH | This compound | H-Gly-OH | Phe-(N-Me-D-Leu)-Gly |

| H-Val-OH | This compound | H-Pro-OH | Val-(N-Me-D-Leu)-Pro |

| H-Tyr-OH | H-Ala-OH | This compound | Tyr-Ala-(N-Me-D-Leu) |

Integration into Automated Synthesis Platforms and Continuous Flow Processes

The automation of chemical synthesis is revolutionizing how molecules are made, offering enhanced reproducibility, efficiency, and safety. nih.gov Automated synthesis platforms, including robotic liquid handlers and dedicated peptide synthesizers, are well-suited for the multi-step processes involved in peptide chemistry. scripps.edu this compound, as a protected amino acid building block, can be seamlessly integrated into these automated workflows. The tosylate salt form ensures it is a stable, solid material that can be accurately dispensed by automated systems.

Furthermore, continuous flow chemistry presents a significant advancement over traditional batch processing. nih.gov In a flow system, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters like temperature, pressure, and time. This can lead to higher yields, faster reactions, and improved safety, particularly for exothermic reactions. nih.gov The modular nature of flow chemistry allows for the "telescoping" of multiple reaction steps, eliminating the need for intermediate purification. nih.gov Developing protocols to incorporate building blocks like this compound into continuous flow systems is an active area of research, promising to make the synthesis of complex peptides more efficient and scalable. researchgate.net

Table 3: Parameters for an Automated/Continuous Flow Synthesis Module

| Parameter | Setting | Rationale |

|---|---|---|

| Reagent Delivery | Automated syringe pumps | Precise control over stoichiometry and addition rate. |

| Reaction Temperature | 25°C - 60°C | Optimized for coupling efficiency and minimizing side reactions. |

| Residence Time | 5 - 30 minutes | Significantly faster than batch synthesis. nih.gov |

| Solvent | Acetonitrile, Dimethylformamide (DMF) | Common solvents for peptide synthesis with good solubility. |

| Monitoring | In-line IR or UV-Vis spectroscopy | Real-time monitoring of reaction completion. scripps.edu |

Novel Applications in Materials Science and Supramolecular Chemistry

The unique structural properties of this compound open up possibilities beyond traditional medicinal chemistry, extending into materials science and supramolecular chemistry. The incorporation of N-methylated and D-amino acids into peptide backbones can induce specific secondary structures, such as helices or turns, which can be programmed to self-assemble into well-defined nanoscale architectures.

These self-assembling peptide-based materials can form hydrogels, nanofibers, or nanotubes with applications in tissue engineering, drug delivery, and nanoelectronics. The benzyl (B1604629) and tosyl groups on this compound also provide sites for further chemical modification, allowing for the tuning of the material's properties or for the attachment of other functional molecules. The stereochemistry and conformational rigidity imparted by the N-methyl-D-leucine unit can be exploited to create chiral surfaces or to act as templates for asymmetric catalysis. As research continues, the use of such precisely engineered building blocks is expected to lead to the development of novel "smart" materials with responsive and adaptive properties.

Table 4: Potential Applications in Materials and Supramolecular Chemistry

| Application Area | Potential Role of this compound | Resulting Material Property |

|---|---|---|

| Hydrogel Formation | Component of self-assembling peptides. | Biocompatible scaffolds for 3D cell culture. |

| Drug Delivery | Forms core of amphiphilic block copolymers. | Nanomicelles for encapsulating hydrophobic drugs. |

| Chiral Surfaces | Creates a chiral environment when immobilized. | Enantioselective separation or catalysis. |

| Supramolecular Polymers | Induces specific folding and intermolecular interactions. | Responsive materials that change conformation with stimuli. |

Q & A

Q. How can researchers confirm the identity and purity of H-N-Me-D-Leu-OBzl·TosOH in a laboratory setting?

To verify identity, use analytical techniques such as:

- NMR spectroscopy : Compare chemical shifts to reference data (e.g., δ 1.2–1.5 ppm for methyl groups in N-methyl-D-leucine) .

- HPLC : Assess retention times against a known standard (≥95% purity is typical for peptide synthesis reagents) .

- Mass spectrometry : Confirm molecular weight (407.5 g/mol for the free base and TosOH salt) .

Q. What safety precautions are critical when handling H-N-Me-D-Leu-OBzl·TosOH?

Refer to its GHS hazard classification :

| Hazard | Code | Precaution |

|---|---|---|

| Acute oral toxicity | H302 | Use fume hoods; avoid ingestion |

| Skin irritation | H315 | Wear nitrile gloves and lab coats |

| Eye irritation | H319 | Use safety goggles |

| Respiratory toxicity | H335 | Avoid aerosolization; use respiratory protection |

Q. How should H-N-Me-D-Leu-OBzl·TosOH be stored to maintain stability?

- Short-term : Store at 2–8°C in a desiccator to prevent hydrolysis of the benzyl ester group .

- Long-term : Aliquot and freeze at -20°C under inert gas (e.g., argon) to minimize oxidation .

Q. What solvents are compatible with H-N-Me-D-Leu-OBzl·TosOH for peptide synthesis?

- Preferred : Dichloromethane (DCM) or dimethylformamide (DMF) for solubilizing protected amino acids .

- Avoid : Water or alcohols, which may cleave the TosOH counterion or ester groups .

Advanced Research Questions

Q. How does the stereochemistry of H-N-Me-D-Leu-OBzl·TosOH influence its incorporation into peptide chains?

The D-configuration of leucine disrupts α-helix formation in peptides, making it valuable for studying:

- Conformational stability : Compare circular dichroism (CD) spectra of D- vs. L-leucine-containing peptides .

- Enzymatic resistance : Proteases like trypsin exhibit reduced cleavage efficiency for D-amino acid residues .

Q. What experimental strategies optimize coupling efficiency of H-N-Me-D-Leu-OBzl·TosOH in solid-phase synthesis?

- Activation reagents : Use HOBt/DIC or Oxyma Pure/DIC for minimal racemization .

- Coupling time : Monitor by Kaiser test; extend reaction time (2–4 hrs) for sterically hindered N-methylated residues .

- Temperature : Perform at 25°C; higher temperatures risk TosOH decomposition .

Q. How can researchers resolve contradictory data on the stability of H-N-Me-D-Leu-OBzl·TosOH under varying pH conditions?

- Accelerated stability studies : Incubate the compound at pH 2–9 (37°C) and analyze degradation products via LC-MS .

- Critical factors : TosOH’s sulfonic acid group may protonate the peptide backbone, altering solubility and degradation pathways .

Q. What analytical methods are recommended for detecting byproducts from H-N-Me-D-Leu-OBzl·TosOH degradation?

| Byproduct | Detection Method |

|---|---|

| Free TosOH | Ion chromatography (retention time ~8.2 min) |

| N-Methyl-D-leucine | Chiral GC-MS to distinguish D/L enantiomers |

| Benzyl alcohol | UV-HPLC at 254 nm |

Q. How can researchers validate the role of H-N-Me-D-Leu-OBzl·TosOH in modulating peptide-receptor interactions?

Q. What methodologies address batch-to-batch variability in H-N-Me-D-Leu-OBzl·TosOH synthesis?

- Quality control : Require suppliers to provide COA with NMR, HPLC, and MS data for each batch .

- In-house validation : Use orthogonal methods (e.g., FTIR for functional group verification) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.